Furo[3,2-E]benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuro[4,5-d]oxazole is a heterocyclic compound that features a fused benzofuran and oxazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzofuro[4,5-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide and mesoporous titania–alumina mixed oxide . The reaction is carried out at moderate temperatures, often around 50°C, to yield the desired oxazole derivative.
Industrial Production Methods: Industrial production of Benzofuro[4,5-d]oxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Benzofuro[4,5-d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles with different substituents.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran or oxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitro compounds, and hydroxyl groups are commonly employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include substituted benzofuro[4,5-d]oxazole derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
Benzofuro[4,5-d]oxazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of Benzofuro[4,5-d]oxazole involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound’s antiviral activity is linked to its interference with viral replication processes . The exact molecular pathways and targets vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Benzofuran: Shares the benzofuran ring but lacks the oxazole component.
Benzoxazole: Contains the oxazole ring but not the fused benzofuran structure.
Benzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Uniqueness: Benzofuro[4,5-d]oxazole is unique due to its fused ring system, which imparts distinct electronic and steric properties.
Eigenschaften
CAS-Nummer |
50511-87-0 |
---|---|
Molekularformel |
C9H5NO2 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
furo[3,2-e][1,3]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-8-9(10-5-12-8)6-3-4-11-7(1)6/h1-5H |
InChI-Schlüssel |
HYGAISRIXKFCCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C1OC=C3)N=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.